2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is a small-molecule pyrazole derivative (C₇H₁₀N₂O₂, MW 154.17 g/mol) characterized by a 1-methylpyrazole core substituted at the 5-position with a methoxyacetyl group. It is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and agrochemical research, valued for its bifunctional reactivity at the ketone and the methoxy-terminated side chain.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 1177283-64-5
Cat. No. B1417861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone
CAS1177283-64-5
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C(=O)COC
InChIInChI=1S/C7H10N2O2/c1-9-6(3-4-8-9)7(10)5-11-2/h3-4H,5H2,1-2H3
InChIKeyMESUCFVONCVLJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone (CAS 1177283-64-5): Procurement-Grade Pyrazole Building Block


2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is a small-molecule pyrazole derivative (C₇H₁₀N₂O₂, MW 154.17 g/mol) characterized by a 1-methylpyrazole core substituted at the 5-position with a methoxyacetyl group [1]. It is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and agrochemical research, valued for its bifunctional reactivity at the ketone and the methoxy-terminated side chain [2]. The compound is commercially available with typical purities of 95–98% from multiple suppliers .

Workflow Synthetic intermediate for medicinal chemistry and agrochemical library synthesis
Selection Bifunctional methoxyacetyl pyrazole building block with distinct reactivity profile
Use Context Lead optimization requiring lower LogP, higher TPSA, or chiral amine vector elaboration

Why 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone Cannot Be Replaced by Simple 5-Acetylpyrazoles


Substituting 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone with its simpler analog 1-(1-methyl-1H-pyrazol-5-yl)ethanone (CAS 137890-05-2) fundamentally alters the physicochemical and reactivity profile. The methoxy group introduces an additional hydrogen bond acceptor, significantly increasing the topological polar surface area (TPSA) from 34.89 Ų to 44.1 Ų [1][2]. This reduces lipophilicity, with a computed LogP drop from 0.62 to 0.1 [1][2]. These changes impact solubility, metabolic stability, and passive membrane permeability in derived bioactive series. Furthermore, the methoxyacetyl moiety provides a distinct synthetic handle for reductive amination and elaboration that the simpler methyl ketone cannot replicate, making direct generic substitution unsuitable for most lead-optimization and library-synthesis workflows [3].

1. Physicochemical Profile Shift
Replacing with 5-acetyl analog (CAS 137890-05-2) may shift LogP and TPSA, altering solubility and permeability context in derived series.
Analog 1-(1-Methyl-1H-pyrazol-5-yl)ethanone
2. Synthetic Handle Mismatch
The methoxyacetyl ketone enables reductive amination to chiral α-methoxy-β-amino scaffolds that simpler methyl ketones cannot replicate directly.
3. Library Synthesis Limitations
Generic 5-acetylpyrazoles do not provide the same sp³-enriched, H-bond acceptor vector, which may restrict chemical space exploration in focused libraries.

Quantitative Differentiation Evidence for 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone


Comparative Physicochemical Profile: Increased Polarity and Lower Lipophilicity vs. 5-Acetyl-1-methylpyrazole

The introduction of the methoxy group in the target compound relative to 1-(1-methyl-1H-pyrazol-5-yl)ethanone leads to a quantifiable shift in key drug-likeness parameters. The topological polar surface area (TPSA) increases by 9.21 Ų, from 34.89 Ų to 44.1 Ų, while the computed LogP decreases by 0.52 units, from 0.62 to 0.1 [1][2]. This indicates the target compound has significantly higher polarity and aqueous solubility potential, which can be advantageous for synthesizing lead series requiring lower LogP to avoid metabolic liabilities or improve pharmacokinetic profiles.

Comparative Physicochemical Profile
Cross-study comparable
Target TPSA: 44.1 Ų; LogP: 0.1
Analog TPSA: 34.89 Ų; LogP: 0.62
Δ TPSA = +9.21 Ų; Δ LogP = -0.52
Reported polarity increase may support lower LogP lead optimization contexts.
Computed values (PubChem XLogP3, Cactvs); solubility needs experimental verification.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Boiling Point Elevation Indicating Stronger Intermolecular Interaction vs. Non-Methoxylated Analog

The target compound exhibits a significantly higher boiling point compared to its non-methoxylated analog, indicative of stronger intermolecular forces. The estimated boiling point of 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone is 236.79 °C (EPA T.E.S.T.) to 241.61 °C (EPI Suite), whereas 1-(1-methyl-1H-pyrazol-5-yl)ethanone boils at 221 °C at 760 mmHg [1]. This approximately 15–20 °C elevation can impact distillation and purification strategy, offering a wider liquid-handling window.

Boiling Point Elevation
Cross-study comparable
Target: 236.79–241.61 °C (estimated)
Analog: 221 °C at 760 mmHg
Δ +15.8 to +20.6 °C
May provide a broader liquid-handling window for high-temperature synthesis steps.
Estimated from EPA T.E.S.T./EPI Suite models; experimental validation may refine range.
Chemical Synthesis Purification Thermal Stability

Diversifiable Building Block: Unique Methoxyacetyl Handle for Amide Library Synthesis

Unlike the simple methyl ketone analog, the target compound bears a methoxyacetyl group that can be readily elaborated into diverse amide substructures via reductive amination of the ketone. Commercial and in-house databases list numerous elaborated amides derived from this scaffold, such as N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]benzamides and heterocyclic acetamides [1]. This demonstrates a unique capability to generate chiral α-methoxy-β-amino pyrazole building blocks that are not accessible from the comparator, directly enabling the synthesis of sp³-rich, conformationally constrained analogs.

Diversifiable Building Block
Class-level inference
Target methoxyacetyl enables sp³-enriched chiral amine libraries
Analog methyl ketone lacks methoxy handle for similar elaboration
Supports scaffold diversification into H-bond donor/acceptor-rich chemical space.
Based on commercial library entries; SAR validation is study-specific.
Combinatorial Chemistry Library Synthesis Medicinal Chemistry

Optimal Application Scenarios for 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone


Lead Optimization for CNS or Metabolic Disease Targets Requiring Low LogP and High TPSA

Based on its TPSA of 44.1 Ų and LogP of 0.1 [1], this scaffold is well-suited for generating lead compounds that need to fit within central nervous system (CNS) drug-like space (LogP <3, TPSA <90 Ų). Medicinal chemists can prioritize this building block over the more lipophilic non-methoxylated analog (LogP 0.62) to maintain aqueous solubility and reduce metabolic clearance in early lead series.

Sp³-Enriched Chiral Amine Library Synthesis via Reductive Amination

The methoxyacetyl ketone functionality allows a one-step reductive amination to generate chiral α-methoxy-β-amino pyrazole intermediates [2]. This is a key advantage over simpler 5-acetylpyrazoles, enabling the rapid construction of compound libraries with increased three-dimensional character and hydrogen-bonding motifs for fragment-based drug discovery or diversity-oriented synthesis.

Process Chemistry Development Leveraging Wider Liquid-Handling Window

With an estimated boiling point 15–20 °C higher than the non-methoxylated analog [3], the target compound offers practical advantages in solvent-swap operations and high-temperature reactions, reducing the risk of premature evaporation and facilitating purification by distillation when scaling up from bench to pilot plant.

Biased Agrochemical Intermediate Synthesis

Pyrazole derivatives are prominent in agrochemicals (e.g., fungicides, herbicides). The unique substitution pattern (5-methoxyacetyl) provides a differentiated electronic and steric profile that can be exploited to patent novel active ingredients with improved selectivity or environmental profiles compared to existing 5-acetyl or 5-alkyl pyrazole-based products.

Application
Selection Property
Validation Focus
Lead optimization for CNS or metabolic disease models
Low LogP / High TPSA scaffold
Verify drug-likeness parameters in target series context
Sp³-enriched chiral amine library synthesis
Methoxyacetyl reductive amination handle
Confirm chiral amine formation and scaffold compatibility
Process chemistry development
Elevated boiling point range
Assess solvent-swap and distillation window experimentally
Agrochemical intermediate synthesis
Differentiated 5-methoxyacetyl substitution pattern
Evaluate selectivity and environmental profile in agrochemical screen

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